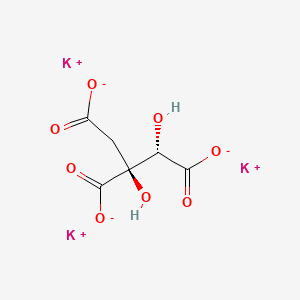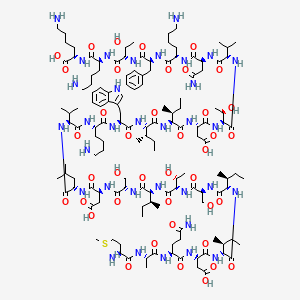
Potassium hydroxycitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium hydroxycitrate is a derivative of citric acid, commonly found in the form of potassium saltsThis compound is a structural analog of citrate and is known for its ability to inhibit the formation of calcium oxalate crystals, making it a promising candidate for various therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium hydroxycitrate can be synthesized through the reaction of hydroxycitric acid with potassium hydroxide. The reaction typically involves dissolving hydroxycitric acid in water and gradually adding potassium hydroxide while maintaining a controlled temperature. The resulting solution is then evaporated to obtain this compound in solid form .
Industrial Production Methods: Industrial production of this compound often involves the extraction of hydroxycitric acid from natural sources such as Garcinia cambogia. The extracted hydroxycitric acid is then neutralized with potassium hydroxide to form this compound. This method ensures a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Potassium hydroxycitrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its chemical structure.
Substitution: Substitution reactions can occur with other chemical groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of different hydroxycitrate derivatives .
Scientific Research Applications
Potassium hydroxycitrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Medicine: It is explored for its potential in weight management and as a therapeutic agent for kidney stones.
Industry: this compound is used in the formulation of dietary supplements and other health-related products.
Mechanism of Action
The mechanism of action of potassium hydroxycitrate involves its ability to complex with calcium ions, thereby inhibiting the formation of calcium oxalate crystals. This action is similar to that of citrate but with a higher affinity for calcium ions. Additionally, it has been shown to enhance the expression of certain proteins involved in oxidative stress reduction, further contributing to its therapeutic effects .
Comparison with Similar Compounds
Sodium hydrogen citrate: While both compounds are used in kidney stone prevention, this compound has shown superior efficacy in certain studies.
Uniqueness: this compound’s unique ability to complex with calcium ions more effectively than citrate and its potential therapeutic applications in weight management and kidney stone prevention make it a compound of significant interest in scientific research and industry .
Properties
CAS No. |
913186-35-3 |
|---|---|
Molecular Formula |
C6H5K3O8 |
Molecular Weight |
322.39 g/mol |
IUPAC Name |
tripotassium;(1S,2S)-1,2-dihydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O8.3K/c7-2(8)1-6(14,5(12)13)3(9)4(10)11;;;/h3,9,14H,1H2,(H,7,8)(H,10,11)(H,12,13);;;/q;3*+1/p-3/t3-,6+;;;/m1.../s1 |
InChI Key |
VYYWVGGAJXBBCA-YIRLFHOGSA-K |
Isomeric SMILES |
C(C(=O)[O-])[C@]([C@@H](C(=O)[O-])O)(C(=O)[O-])O.[K+].[K+].[K+] |
Canonical SMILES |
C(C(=O)[O-])C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















